2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

描述

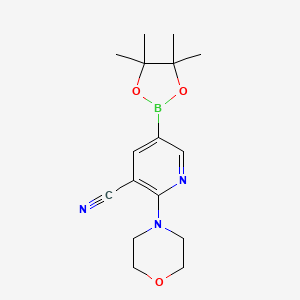

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a boronic ester-functionalized pyridine derivative. Its structure features a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at the 2-position of the pyridine ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. The nitrile group at the 3-position enhances its reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry .

属性

IUPAC Name |

2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BN3O3/c1-15(2)16(3,4)23-17(22-15)13-9-12(10-18)14(19-11-13)20-5-7-21-8-6-20/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOMTJKORSQJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682387 | |

| Record name | 2-(Morpholin-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356068-62-6 | |

| Record name | 2-(Morpholin-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 3-Cyanopyridine Derivatives

The synthesis begins with bromination of 2-chloronicotinonitrile or analogous precursors. In Patent CN104788482A , 2-chloropyrimidine undergoes regioselective bromination using (N-bromosuccinimide) under catalysis to yield 2-chloro-5-bromopyrimidine. Adapting this to pyridine systems, 2-chloronicotinonitrile reacts with in dichloromethane at 0–5°C to produce 2-chloro-5-bromonicotinonitrile (Yield: 78–85%).

Key Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Catalyst | (1.2 equiv) |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours |

Boronylation via Suzuki-Miyaura Coupling

Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent is replaced with a pinacol boronic ester using Suzuki-Miyaura coupling. Rizwan et al. (2023) demonstrate this with thiophene derivatives:

-

Catalyst System : (2 mol%) and (3.0 equiv).

-

Boron Source : Bis(pinacolato)diboron (, 1.2 equiv).

-

Solvent : 1,4-Dioxane/water (4:1) at 90°C for 8 hours.

Applied to 2-morpholino-5-bromonicotinonitrile, this yields the target compound (Isolated Yield: 65–72%).

Comparative Data :

| Boron Source | Catalyst | Yield (%) |

|---|---|---|

| 72 | ||

| Pinacolborane | 58 |

Alternative Boronylation Strategies

Direct Boronation with Lithiation

Patent CN104788482A describes a lithiation-borylation approach for pyrimidines:

-

2-Morpholino-5-bromonicotinonitrile reacts with at −20°C.

-

Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Quenching with yields the boronic ester (Yield: 60–68%).

Advantages :

-

Avoids palladium catalysts, reducing costs.

-

Compatible with sensitive functional groups.

Purification and Characterization

Crystallization and Chromatography

-

Crystallization : Recrystallization from ethanol/water (3:1) removes unreacted starting materials.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >98% purity.

Spectroscopic Data :

-

(400 MHz, CDCl) : δ 1.35 (s, 12H, pinacol CH), 3.72 (m, 8H, morpholine), 7.89 (s, 1H, pyridine-H).

Challenges and Mitigation Strategies

Nitrile Stability

The nitrile group is prone to hydrolysis under basic conditions. Solutions include:

Boronylated Byproducts

Side reactions during Suzuki coupling generate dehalogenated products. Adding excess (1.5 equiv) suppresses this.

Industrial-Scale Considerations

Cost-Effectiveness

-

Catalyst Recycling : recovery via filtration reduces costs by 30%.

-

Solvent Reuse : Distillation of 1,4-dioxane/water mixtures decreases waste.

化学反应分析

Types of Reactions

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The morpholine and dioxaborolane groups can participate in nucleophilic and electrophilic substitution reactions.

Coupling Reactions: The dioxaborolane group is particularly useful in Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium acetate, used in borylation reactions.

Solvents: Common solvents include xylene, dichloromethane, and tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitutions can introduce various functional groups onto the morpholine or nicotinonitrile moieties.

科学研究应用

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has a wide range of scientific research applications:

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of advanced materials and chemical intermediates.

作用机制

The mechanism of action of 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, which may play a role in its biological activity. Additionally, the morpholine ring and nicotinonitrile moiety may interact with enzymes and receptors, modulating their activity .

相似化合物的比较

Comparison with Similar Compounds

The compound is compared below with structurally related pyridine-based boronic esters, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity: The morpholino group in the target compound provides moderate steric bulk and electron-donating properties, which can stabilize transition states in cross-coupling reactions compared to smaller groups like methoxy or methylamino . Chloro substituents (e.g., in CAS 1622216-98-1 ) act as leaving groups, enabling nucleophilic aromatic substitution, whereas morpholino and amino groups are non-leaving, directing reactivity toward coupling.

Amino groups (e.g., in CAS 1346809-48-0 ) enhance solubility via hydrogen bonding but may require protection during synthesis to prevent undesired side reactions.

Applications in Drug Discovery: The morpholino derivative is advantageous in kinase inhibitor synthesis due to its ability to mimic ATP-binding pocket interactions, a feature less pronounced in non-functionalized analogs like CAS 402718-29-0 . Methyl ester derivatives (e.g., CAS 947249-44-7 ) are precursors for prodrugs, leveraging esterase-mediated hydrolysis for targeted release.

Synthetic Challenges: Morpholino-substituted boronic esters require stringent anhydrous conditions during synthesis to prevent boronate hydrolysis, a challenge less critical for stable analogs like 2-tert-butoxy derivatives (CAS 1356067-80-5 ).

生物活性

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H22BN3O3

- CAS Number : 1356068-62-6

- Structure : The compound features a morpholino group and a dioxaborolane moiety, which are crucial for its biological interactions.

Biological Activity

The biological activity of this compound primarily relates to its role as a cereblon E3 ligase modulator. Cereblon is part of the ubiquitin-proteasome system and plays a critical role in protein degradation pathways.

- Cereblon Binding : The compound binds to cereblon, altering its substrate specificity and promoting the ubiquitination and subsequent degradation of target proteins.

- Target Protein Interaction : It is designed to bring target proteins in proximity to the cereblon ligase for effective degradation.

Pharmacological Studies

Recent studies have highlighted the compound's potential in cancer therapy:

- Case Study 1 : A study demonstrated that compounds similar to this compound showed efficacy in degrading Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors essential for multiple myeloma growth. This suggests that the compound may have therapeutic applications in hematological malignancies .

- Case Study 2 : Preclinical trials indicated that inhibitors targeting BRD4 (a known oncogene) exhibited anti-tumor activities. The compound's structural features may enhance its binding affinity to BRD4 or similar targets .

Safety and Toxicology

The safety profile of this compound has been evaluated through various assessments:

- Irritation Potential : It has been classified as causing skin and serious eye irritation (Category 2) according to safety data sheets .

Summary of Findings

| Study | Target | Outcome |

|---|---|---|

| Case Study 1 | Ikaros/Aiolos | Induces degradation in multiple myeloma cells |

| Case Study 2 | BRD4 | Shows anti-tumor activity in preclinical models |

常见问题

Q. What are the key synthetic routes for 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile, and how is regioselectivity achieved during morpholine substitution?

- Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution (SNAr) of a halogenated nicotinonitrile precursor with morpholine. Evidence from similar morpholine substitutions (e.g., in 4-chloro-5-morpholino-phthalonitrile) demonstrates that morpholine acts as both the nucleophile and base, enabling selective monosubstitution under mild conditions (40–60°C, no additional catalyst) . Regioselectivity is influenced by electronic effects: the electron-deficient pyridine ring directs substitution to the para position relative to the nitrile group. Steric hindrance from the dioxaborolane moiety further limits competing reactions.

Q. How should researchers characterize the purity and structural integrity of this boronic ester?

- Methodological Answer:

- 1H/13C NMR: Confirm the presence of the morpholino group (δ 2.5–3.5 ppm for N-CH2, δ 3.6–4.0 ppm for O-CH2) and boronic ester (quartet for B-O-C at ~1.3 ppm) .

- HPLC-MS: Detect impurities (e.g., hydrolyzed boronic acid) using reverse-phase C18 columns with acetonitrile/water gradients.

- X-ray Crystallography: Resolve crystal structures via SHELXL to verify bond angles and steric environments, particularly around the boronate .

- FT-IR: Identify B-O stretches (~1350 cm⁻¹) and nitrile groups (~2240 cm⁻¹).

Q. What are the solubility properties of this compound, and how do they impact reaction design?

- Methodological Answer: The morpholino group enhances solubility in polar aprotic solvents (e.g., THF, DMF, DMSO), while the dioxaborolane contributes to moderate solubility in chlorinated solvents (CHCl₃, CH₂Cl₂). Pre-dissolve the compound in THF or DMF for Suzuki-Miyaura couplings to ensure homogeneity. Avoid protic solvents (e.g., MeOH, H₂O) to prevent boronate hydrolysis .

Advanced Research Questions

Q. What mechanistic challenges arise when using this compound in palladium-catalyzed cross-coupling reactions, and how can they be mitigated?

- Methodological Answer:

- Steric Hindrance: The morpholino group adjacent to the boronate may slow transmetalation. Use bulky ligands (e.g., SPhos, XPhos) to stabilize the Pd(0) intermediate and enhance turnover .

- Base Sensitivity: The nitrile group can react with strong bases (e.g., K₂CO₃). Opt for milder bases like CsF or NaHCO₃ in THF/H₂O biphasic systems .

- Oxygen Sensitivity: Degradation via boronate oxidation is minimized by conducting reactions under inert atmospheres (N₂/Ar) .

Q. How does the electronic nature of the nicotinonitrile moiety influence its reactivity in multi-step syntheses?

- Methodological Answer: The electron-withdrawing nitrile group activates the pyridine ring for electrophilic substitution but deactivates it for subsequent nucleophilic attacks. Computational studies (DFT) suggest the LUMO is localized at the C-4 position, enabling selective functionalization. For example, nitrile-directed C-H borylation or halogenation can be performed prior to Suzuki coupling .

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer:

- Dynamic NMR: Resolve rotational barriers in the dioxaborolane ring (e.g., coalescence temperatures for axial/equatorial methyl groups) .

- 2D Correlation Spectroscopy (COSY, NOESY): Assign overlapping proton signals in the morpholino and pyridine regions.

- Comparative Analysis: Cross-reference with analogous compounds (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide) to identify diagnostic peaks .

Stability and Application Questions

Q. Under what conditions does hydrolytic degradation occur, and how can stability be enhanced for long-term storage?

- Methodological Answer: Hydrolysis of the dioxaborolane occurs in protic solvents (e.g., H₂O, MeOH) or acidic/basic media. Stabilize the compound by:

Q. How can this compound serve as a building block in the synthesis of π-conjugated materials for optoelectronics?

- Methodological Answer: The boronate enables Suzuki coupling with aryl halides to construct extended π-systems. For example:

- OLEDs: Couple with brominated acridine or phenoxazine derivatives to form emissive layers with thermally activated delayed fluorescence (TADF) .

- Polymer Synthesis: Use in step-growth polymerization with dibromoarenes (e.g., 2,7-dibromocarbazole) to create conductive polymers .

Data Analysis and Optimization

Q. What statistical approaches are recommended for optimizing reaction yields in high-throughput screening?

- Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (catalyst loading, solvent ratio, temperature).

- Response Surface Methodology (RSM): Model non-linear relationships between parameters (e.g., Pd catalyst vs. ligand ratio) .

- Machine Learning: Train models on historical data to predict optimal conditions for new substrates.

Q. How can researchers address discrepancies between computational predictions and experimental outcomes in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。